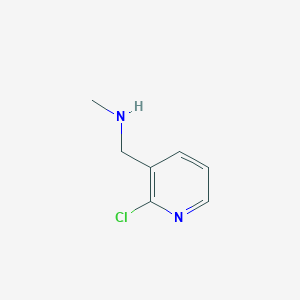

1-(2-Chloropyridin-3-YL)-N-methylmethanamine

Descripción general

Descripción

1-(2-Chloropyridin-3-YL)-N-methylmethanamine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorinated pyridine ring attached to a methylated methanamine group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridin-3-YL)-N-methylmethanamine typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 2-chloropyridine-3-carboxylic acid chloride. This can be achieved by reacting 2-chloropyridine with thionyl chloride under reflux conditions.

Formation of Intermediate: The intermediate, 2-chloropyridine-3-carboxylic acid chloride, is then reacted with methylamine in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Final Product Formation: The resulting product is then purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Chloropyridin-3-YL)-N-methylmethanamine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Aplicaciones Científicas De Investigación

1-(2-Chloropyridin-3-YL)-N-methylmethanamine has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

Material Science: It is employed in the synthesis of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 1-(2-Chloropyridin-3-YL)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloropyridine: A simpler pyridine derivative with similar chemical properties but lacking the methylmethanamine group.

3-Chloropyridine: Another pyridine derivative with the chlorine atom positioned differently on the ring.

N-Methylpyridin-3-amine: A compound with a similar structure but without the chlorine atom.

Uniqueness

1-(2-Chloropyridin-3-YL)-N-methylmethanamine is unique due to the presence of both the chlorinated pyridine ring and the methylmethanamine group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Actividad Biológica

Overview

1-(2-Chloropyridin-3-YL)-N-methylmethanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant case studies, highlighting its significance in therapeutic applications.

- Molecular Formula : C₇H₈ClN

- CAS Number : 302842-68-8

- Molecular Weight : 143.60 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been observed to exhibit the following mechanisms:

- Enzyme Inhibition : It shows inhibitory activity against acetylcholinesterase (AChE), which is crucial for the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine, enhancing neurotransmission.

- Receptor Interaction : The compound interacts with muscarinic receptors, exhibiting both partial agonist and antagonist properties. This dual action may contribute to its therapeutic effects in neurological disorders.

Antitumor Activity

Research indicates that derivatives of this compound demonstrate significant cytotoxicity against various human cancer cell lines. Notable findings include:

- Cytotoxicity : Studies have reported IC₅₀ values in the micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, suggesting potential as an anticancer agent.

Inhibitory Potency

The compound exhibits notable inhibitory effects on several enzymes implicated in cancer progression and inflammation:

- Histone Deacetylases (HDACs) : Inhibition of these enzymes can lead to altered gene expression profiles associated with cancer progression.

- Carbonic Anhydrases (CAs) : These enzymes are involved in pH regulation and are often upregulated in tumors; their inhibition may disrupt tumor growth.

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Study on Neurotransmitter Modulation :

- A study demonstrated that the compound enhances cognitive functions in animal models by increasing acetylcholine levels, thereby improving memory and learning capabilities.

-

Antitumor Efficacy :

- Research conducted on various cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability, with specific emphasis on its mechanism involving apoptosis induction through caspase activation.

-

In Vivo Studies :

- Animal model studies revealed that administration of the compound at varying doses led to observable behavioral changes consistent with enhanced cognitive performance, alongside a reduction in tumor size in xenograft models.

Biochemical Pathways

The interactions of this compound with various biochemical pathways suggest its multifaceted role in cellular processes:

- MAPK/ERK Pathway Modulation : The compound has been shown to influence this pathway, which is critical for cell proliferation and differentiation.

- Oxidative Metabolism : The compound undergoes metabolic transformations leading to various metabolites that may also possess biological activity, further complicating its pharmacokinetics and dynamics.

Propiedades

IUPAC Name |

1-(2-chloropyridin-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-9-5-6-3-2-4-10-7(6)8/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVZCMZHYFPHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120739-88-0 | |

| Record name | 2-Chloro-3-[(methylamino)methyl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.